molecular formula C6H14N2O B13191097 2-(Butylamino)acetamide

2-(Butylamino)acetamide

Cat. No.: B13191097
M. Wt: 130.19 g/mol
InChI Key: XYIJSPFBTWXBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylamino)acetamide is an organic compound with the molecular formula C6H14N2O It is a white crystalline powder that is primarily used in scientific research and various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylamino)acetamide typically involves the reaction of butylamine with acetamide under controlled conditions. One common method is the direct reaction of butylamine with acetamide in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of butylamine and acetamide in a reactor, followed by purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Butylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the butylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-(Butylamino)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Butylamino)acetamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    Butanilicaine: A local anesthetic with a similar structure but different pharmacological properties.

    N-(2-Acetamido)-n-butylamine: Another compound with similar functional groups but different applications.

Uniqueness: 2-(Butylamino)acetamide is unique due to its specific combination of functional groups, which gives it distinct chemical and biological properties

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-(butylamino)acetamide

InChI

InChI=1S/C6H14N2O/c1-2-3-4-8-5-6(7)9/h8H,2-5H2,1H3,(H2,7,9)

InChI Key

XYIJSPFBTWXBGM-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.